Compound Description: Afatinib (BIBW 2992) is a potent and irreversible ErbB family blocker that irreversibly inhibits EGFR, HER2, and ErbB4 by covalently binding to their ATP-binding sites. It is clinically used to treat non-small cell lung cancer (NSCLC) patients who harbor EGFR mutations. Afatinib demonstrates efficacy in inhibiting tumor cell proliferation by blocking signaling pathways downstream of ErbB family receptors. [, , , , ]
Relevance: Afatinib shares a core quinazoline structure with 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline. Notably, both compounds feature a 7-substituted oxygen-linked sidechain on the quinazoline ring. While the exact sidechain structures differ, this similarity highlights a potential avenue for exploring variations in substituents at this position and their impact on biological activity, particularly concerning anti-cancer properties. [, , , , ]
Dacomitinib (PF-00299804)
Compound Description: Dacomitinib is an irreversible pan-HER inhibitor that acts upon EGFR, HER2, and HER4. It is used to treat patients with metastatic NSCLC harboring EGFR mutations. This compound exhibits potent anti-tumor activity by blocking HER signaling pathways. []
Relevance: Similar to 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline, Dacomitinib possesses a quinazoline scaffold. The presence of a fluorine atom on the quinazoline ring in both compounds further strengthens their structural relationship. This shared feature suggests the importance of fluorine substitution on the quinazoline core for potential anti-tumor activity, making it an essential aspect to consider when exploring structural analogs. []
Cediranib (AZD2171)
Compound Description: Cediranib is a potent VEGF receptor tyrosine kinase inhibitor that effectively blocks all three VEGF receptors (VEGFR1, VEGFR2, and VEGFR3). It is currently being investigated for its potential in treating various cancers. Cediranib effectively disrupts angiogenesis by inhibiting VEGFR signaling, thereby limiting tumor growth and progression. [, , ]
Relevance: Cediranib, like 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline, belongs to the quinazoline class of compounds. Both share a 4-substituted oxygen-linked sidechain on the quinazoline ring. Although the side chains differ in their specific structures, the commonality emphasizes the significance of modifications at this position for modulating biological activities. [, , ]
Compound Description: Indolphenol is a crucial intermediate in the synthesis of Cediranib (AZD2171), a potent inhibitor of vascular endothelial growth factor (VEGF) receptors. The alkylation of indolphenol with 1-(3-chloropropyl)pyrrolidine is the final synthetic step in producing Cediranib. This reaction is of significant interest in understanding the formation of synthetic impurities during drug synthesis. []
Relevance: Indolphenol is a direct precursor to Cediranib, a close structural analog of 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline. The structural similarities between Indolphenol, Cediranib, and the target compound highlight the importance of the quinazoline scaffold and its modifications in developing new therapeutic agents, especially in the context of angiogenesis inhibition. []
Compound Description: (R)-5b is a promising antibacterial agent exhibiting potent activity against a broad spectrum of bacteria, including drug-resistant strains. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. Notably, (R)-5b demonstrates superior potency and a better safety profile compared to existing fluoroquinolone antibiotics like levofloxacin and ciprofloxacin. []
Relevance: Although (R)-5b possesses a quinolone core instead of the quinazoline structure found in 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline, both compounds share significant structural similarities. These similarities include the presence of a fluorine atom and a cyclic amine-containing side chain, albeit at different positions on their respective core structures. This comparison suggests a potential for exploring structural variations and their impact on biological activity, especially concerning antibacterial properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.